5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a methyl group at position 2 and a 5-chloro-2-methoxybenzamide moiety linked via an ethyl group at position 2.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10-20-16-12(5-8-25-16)17(23)21(10)7-6-19-15(22)13-9-11(18)3-4-14(13)24-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKLRRINGZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step processes. One common method begins with the preparation of the benzamide derivative via acylation reactions, followed by the introduction of the methoxy group through methylation reactions. The pyrimidine ring is constructed through cyclization reactions involving appropriate thioamide intermediates.
Industrial Production Methods
For industrial-scale production, the processes are optimized to improve yield and reduce costs. This often involves using readily available starting materials, catalysts to accelerate reactions, and refining purification techniques to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thieno and pyrimidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions primarily affect the nitro or carbonyl groups within the structure.
Substitution: The aromatic ring allows for electrophilic aromatic substitution, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed
The major products depend on the reaction type: oxidation yields oxidized derivatives, reduction leads to reduced forms, and substitution results in various substituted benzamides.
Scientific Research Applications
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide finds applications in:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Serving as a probe to study enzyme-substrate interactions, given its structural complexity.
Medicine: Potentially used in drug design and development due to its bioactive core, which may interact with biological targets.
Industry: Applied in developing new materials or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which the compound exerts its effects involves:
Interaction with specific molecular targets such as enzymes or receptors.
The aromatic rings and functional groups can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Pathways like signal transduction or metabolic processes might be influenced by the compound's binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties relative to the target compound:
*Calculated molecular weight based on formula.
Structural and Functional Insights
- Core Heterocycle Modifications: The target compound’s 2-methyl-thieno[2,3-d]pyrimidin-4-one core may enhance metabolic stability compared to thiophene-substituted analogs (e.g., compound 8, 9) . Replacement of thiophene (compounds 8–9) with a chloro-methoxybenzamide group likely improves lipophilicity and target binding in hydrophobic kinase pockets.
- Substituent Effects: The 5-chloro-2-methoxybenzamide group in the target compound is distinct from simpler benzamides (e.g., Rip-B in ), which lack the fused heterocyclic system. This modification may confer dual functionality: DNA intercalation (via aromatic Cl/OMe) and kinase inhibition (via thienopyrimidinone) . Thiazolidinone derivatives (compounds 8–9) exhibit moderate activity (IC50: 2.8–4.5 μM), suggesting that replacing thiazolidinone with a benzamide moiety (as in the target) could optimize potency .
Synthetic Accessibility :
Pharmacokinetic and Toxicity Considerations
- Solubility : The target’s Cl/OMe groups may reduce solubility compared to ester derivatives (e.g., compound 3) but improve oral bioavailability .
- Metabolic Stability: Methyl substitution on the pyrimidinone ring (vs. thiophene in analogs) could mitigate CYP450-mediated oxidation, extending half-life .
Biological Activity
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chloro group, a methoxy group, and a thieno-pyrimidine moiety which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate benzoic acid derivatives with thieno-pyrimidine compounds. The method often includes:
- Formation of thieno-pyrimidine : Utilizing thioketones and amines under acidic conditions.
- Benzamide formation : Reacting the thieno-pyrimidine with chloro-substituted benzamides in the presence of coupling agents.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| This compound | MCF-7 (Breast cancer) | 85% |
| This compound | A549 (Lung cancer) | 78% |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities.
The proposed mechanism involves:
- Inhibition of cell proliferation : By disrupting the cell cycle and inducing apoptosis.
- Oxidative stress induction : Increased levels of ROS lead to cellular damage and apoptosis in cancer cells.
- Enzyme modulation : The compound may enhance superoxide dismutase (SOD) activity while decreasing catalase and glutathione peroxidase activities, leading to an accumulation of hydrogen peroxide.
Case Studies
- Study on MCF-7 cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition (85%) compared to control groups. The increase in SOD activity was correlated with reduced levels of glutathione and catalase, indicating a shift towards oxidative stress as a mechanism for cytotoxicity.
- In vivo studies : Animal models treated with this compound showed a marked reduction in tumor size and increased survival rates compared to untreated controls, supporting its potential as an anticancer agent.
Q & A
What are the established synthetic routes for 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide, and how are reaction conditions optimized?
Level: Basic
Answer:
The compound is synthesized via multi-step organic reactions. A common route involves coupling 5-chloro-2-methoxybenzoic acid with amine derivatives to form the amide linkage, followed by cyclization to introduce the thienopyrimidinone core . Key steps include:
- Step 1: Activation of the benzoic acid using coupling agents (e.g., EDCI or HATU) in anhydrous solvents like DMF or dichloromethane.
- Step 2: Reaction with 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine under basic conditions (e.g., triethylamine) to form the amide bond.
- Step 3: Purification via column chromatography or recrystallization.
Optimization Tips:
- Temperature control (reflux vs. room temperature) impacts reaction rates and byproduct formation.
- Solvent polarity (e.g., dichloromethane vs. DMF) influences solubility and yield .
- Monitoring via TLC or HPLC ensures reaction completion .
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Answer:
Critical analytical methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
